REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4]/[C:3](=[CH:7]/[C:8]([O:10][CH2:11][CH3:12])=[O:9])/[CH2:2]1.[NH3:13]>O1CCOCC1.CO>[NH2:13][C:3]1([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:5][CH2:6][O:1][CH2:2]1
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Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
O1C\C(\CCC1)=C/C(=O)OCC
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated again for 2 hours at 150° C. in the microwave
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
DISSOLUTION
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Details
|
the residue dissolved in a further portion of 7M ammonia in methanol (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated for a further 5 hours at 150° C. in the microwave
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(COCCC1)CC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |